molecular formula C25H26BrClN6O2 B13037217 G-749 hydrochloride CAS No. 1457983-33-3

G-749 hydrochloride

Cat. No.: B13037217
CAS No.: 1457983-33-3
M. Wt: 557.9 g/mol
InChI Key: UDYYCTJUUMIMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

G-749 hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

G-749 hydrochloride has a wide range of scientific research applications, including:

Biological Activity

G-749 hydrochloride is a novel compound primarily recognized for its potent inhibitory effects on receptor tyrosine kinases (RTKs), particularly FLT3, which is implicated in various hematological malignancies, including acute myeloid leukemia (AML). This article delves into the biological activity of G-749, exploring its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

G-749 functions as a FLT3 kinase inhibitor , demonstrating significant potency against both wild-type and mutant forms of the FLT3 receptor. The compound inhibits FLT3 phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells. Specifically, it has shown inhibitory activity with IC50 values as low as 0.4 nM for wild-type FLT3 and 0.6 nM for the D835Y mutant, indicating its effectiveness even in drug-resistant contexts .

Key Mechanisms:

  • Inhibition of FLT3 Phosphorylation: G-749 effectively blocks the activation of downstream signaling pathways critical for cell survival and proliferation.
  • Degradation of TYRO3: The compound promotes the degradation of the TAM receptor tyrosine kinase TYRO3 through regulated intramembrane proteolysis (RIP), which is vital for tumorigenesis inhibition .
  • Apoptotic Induction: G-749 treatment leads to increased levels of active caspase-3/7 and cleaved PARP, signifying enhanced apoptosis in treated cells .

Efficacy in Cancer Models

G-749 has been extensively studied in various cancer models, particularly focusing on its effects on colon cancer and AML.

Case Studies

  • Colon Cancer:
    • In vitro studies demonstrated that G-749 significantly reduced cell viability in colon cancer cell lines (HCT15 and SW620) in a concentration-dependent manner. The compound was shown to inhibit cell proliferation and promote apoptosis by downregulating signaling pathways involving STAT3 and AKT .
    • In vivo studies using xenograft mouse models confirmed that G-749 treatment led to a significant reduction in tumor growth and decreased levels of phosphorylated STAT3 and AKT, further supporting its potential as a therapeutic agent against colon cancer.
  • Acute Myeloid Leukemia (AML):
    • G-749 exhibited strong antiproliferative effects against various AML cell lines addicted to FLT3 mutations (e.g., MV4-11, Molm-14). It maintained efficacy even in environments mimicking drug resistance, such as patient plasma .
    • Animal studies showed that oral administration of G-749 resulted in complete tumor regression without relapse, highlighting its potential for clinical application in AML treatment .

Comparative Efficacy with Other Kinase Inhibitors

A comparative analysis of G-749 with other known FLT3 inhibitors like AC220 and PKC412 reveals that G-749 not only retains efficacy against resistant mutations but also exhibits a unique inhibition profile across multiple RTKs.

CompoundTarget KinasesIC50 (nM)Notable Activity
G-749FLT30.4 - 2.7Potent against FLT3 mutants
AXL20Inhibits metastasis
MER1Effective in colon cancer
AC220FLT3~10Less effective against mutants
PKC412FLT3~20Resistance observed in some cases

Properties

CAS No.

1457983-33-3

Molecular Formula

C25H26BrClN6O2

Molecular Weight

557.9 g/mol

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride

InChI

InChI=1S/C25H25BrN6O2.ClH/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18;/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31);1H

InChI Key

UDYYCTJUUMIMHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.